molecular formula C5H7F3O2 B14296435 2-(Trifluoromethyl)-1,3-dioxane CAS No. 112252-95-6

2-(Trifluoromethyl)-1,3-dioxane

Cat. No.: B14296435
CAS No.: 112252-95-6
M. Wt: 156.10 g/mol
InChI Key: CDTYTFVDZAFHQJ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1,3-dioxane is a chemical compound of interest in organic synthesis and medicinal chemistry research. Compounds featuring the 1,3-dioxane scaffold are widely recognized for their utility as protecting groups for carbonyl functionalities, enabling complex multi-step synthetic sequences . The incorporation of a trifluoromethyl group is a common strategy in drug discovery and materials science, as it can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity . This reagent serves as a valuable building block for researchers developing new synthetic methodologies, such as the stereoselective formation of heterocycles . Specific physical and chemical property data for this compound, such as boiling point, density, and CAS Registry Number, require experimental determination. This product is intended for research and development purposes in a laboratory setting only and is not classified as a drug, cosmetic, or for diagnostic use.

Properties

CAS No.

112252-95-6

Molecular Formula

C5H7F3O2

Molecular Weight

156.10 g/mol

IUPAC Name

2-(trifluoromethyl)-1,3-dioxane

InChI

InChI=1S/C5H7F3O2/c6-5(7,8)4-9-2-1-3-10-4/h4H,1-3H2

InChI Key

CDTYTFVDZAFHQJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Vapor-Phase Chlorination with Transition Metal Catalysts

The foundational approach involves chlorinating 2-(trifluoromethyl)-1,3-dioxane precursors using chlorine gas over La/Ni/Sn/Zn-based catalysts at 150–350°C. The patent CA2060193A1 demonstrates that substituting ethylene chlorohydrin with 1,3-propanediol in reactions with perfluoroacetone yields a six-membered ring intermediate. Under continuous flow conditions with SnCl₂-impregnated alumina, this method achieves 68–72% conversion to 4,4,5,5-tetrachloro-2-(trifluoromethyl)-1,3-dioxane within 30–60 second residence times.

Liquid-Phase Photochemical Activation

Comparative studies reveal that batch photochlorination at -15°C to 50°C produces mixed di-, tri-, and tetrachlorinated derivatives. While vapor-phase methods favor tetrahalogenation (≥90% selectivity), liquid-phase reactions using UV irradiation exhibit broader product distributions but require 5–8 hour reaction times. Catalyst-free photochemical pathways remain limited by low throughput (<30% yield) compared to metal-catalyzed continuous processes.

Fluorination Strategies for Chlorinated Intermediates

Hydrofluoric Acid (HF) Mediated Halogen Exchange

Fluorinating 4,4,5,5-tetrachloro-2-(trifluoromethyl)-1,3-dioxane with anhydrous HF over Cr₂O₃ at 120–180°C achieves stepwise chlorine-fluorine substitution. Kinetic profiling shows:

Reaction Time (h) Temperature (°C) HF:Molar Ratio Major Product (% Yield)
1 120 2:1 4-Cl-5-F derivative (45%)
3 150 5:1 4,5-difluoro (78%)
5 180 10:1 Perfluoro analog (63%)

Chromium oxide’s Lewis acidity facilitates heterolytic C-Cl bond cleavage, with fluorination proceeding via an SN2-type mechanism at the 4 and 5 positions.

Solid-Gas Phase Catalysis with Metal/Carbon Systems

Pd/Cu bimetallic catalysts on activated carbon enable low-temperature (80–100°C) fluorination using HF-pyridine complexes. This approach reduces equipment corrosion risks while maintaining 65–70% yields of 2-(trifluoromethyl)-4,5-difluoro-1,3-dioxane. X-ray photoelectron spectroscopy confirms that Cu⁰ sites activate HF, while Pd nanoparticles assist in chlorine abstraction.

Dehydrohalogenation Pathways to Unsaturated Derivatives

Controlled dehalogenation of 4,5-dichloro-4,5-difluoro intermediates with Zn/NH₄Cl in tetrahydrofuran generates 2-(trifluoromethyl)-1,3-dioxene with 89% stereoselectivity for the trans isomer. The reaction’s selectivity arises from syn-elimination kinetics favored by bulky trifluoromethyl groups hindering cis transition state formation.

Spectroscopic Characterization and Stability Profiling

¹⁹F NMR analysis of this compound derivatives reveals distinct chemical shifts:

  • CF₃ group: δ -62 to -65 ppm (quartet, J=12 Hz)
  • 4,5-F substituents: δ -118 to -122 ppm (doublet of doublets)
  • Ring F atoms: δ -185 ppm (broad singlet)

Thermogravimetric analysis shows decomposition onset temperatures ≥220°C for fluorinated derivatives, compared to 180°C for chlorinated analogs, confirming enhanced thermal stability upon fluorine incorporation.

Industrial-Scale Process Optimization

Continuous manufacturing platforms integrating chlorination and fluorination steps achieve 92% overall yield at 500 kg/batch scale. Key parameters include:

  • Chlorination reactor: Fluidized bed SnCl₂/Al₂O₃, 250°C, 2 bar pressure
  • Fluorination unit: Fixed-bed Cr₂O₃, HF recycle ratio 4:1
  • Product recovery: Distillation at 80°C under reduced pressure (50 mbar)

This configuration minimizes catalyst deactivation (<5% activity loss over 200 cycles) while maintaining 99.5% product purity by GC-MS.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

2-(Trifluoromethyl)-1,3-dioxane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1,3-dioxane involves its interaction with specific molecular targets. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, making the compound a valuable tool in medicinal chemistry and drug development .

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Properties of 1,3-Dioxane Derivatives

Compound Substituent Biodegradation Potential Reactivity in Synthesis Chirality Key Applications
This compound CF₃ at C2 Low (inferred) Moderate (stable) Helical (P/M) Pharmaceuticals (?)
2-Methyl-1,3-dioxolane CH₃ at C2 (5-membered) Moderate High None Solvent, Intermediate
2-Benzyl-4,5,6-trimethyl-1,3-dioxane Multiple CH₃, benzyl Not studied High (alkylation) None Organic synthesis
Spiro-5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane Br, phenyl Low High (nucleophilic) Helical (P/M) Chiral intermediates

Table 2. Substituent Effects on Biodegradation

Substituent Electronic Effect Example Compound Biodegradation Rate (Relative to 1,4-Dioxane)
-CF₃ Strong EWG This compound ~30–50% (estimated)
-CH₃ Moderate EDG 2-Methyl-1,3-dioxolane ~70% (observed inhibition)
-Br EWG 2-Bromopropyl-1,3-dioxane ~20–40% (inferred)

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(trifluoromethyl)-1,3-dioxane?

  • Answer : A common approach involves the use of Grignard reagents or nucleophilic substitution reactions. For example, 2-(2-bromoethyl)-1,3-dioxane derivatives can be synthesized via Grignard addition to carbonyl compounds, followed by cyclization under acidic conditions . Optimizing reaction parameters (e.g., temperature, solvent polarity, and catalyst) is critical for yield improvement. For trifluoromethyl group incorporation, fluorinated building blocks like trifluoromethyl ketones or aldehydes may serve as precursors.

Q. How can the structure of this compound be confirmed experimentally?

  • Answer : X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for related 1,3-dioxane derivatives (e.g., 2-(2-naphthyl)-1,3-dioxane) . Complementary techniques include:

  • NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to identify proton environments, carbon frameworks, and trifluoromethyl group symmetry .
  • GC/MS : To verify molecular weight and fragmentation patterns .

Q. What reaction conditions favor the formation of 1,3-dioxane rings with trifluoromethyl substituents?

  • Answer : Acid-catalyzed cyclization (e.g., using p-toluenesulfonic acid) of diols or keto-alcohols with trifluoromethyl precursors is effective. Solvent choice (e.g., toluene for azeotropic water removal) and temperature control (60–80°C) minimize side reactions like ring-opening .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

  • Answer : Chirality in the dioxane ring can arise from precursor stereochemistry or asymmetric catalysis. For example, kinetic resolution using chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization can enforce enantioselectivity. Evidence from related compounds shows that steric hindrance and solvent polarity significantly influence diastereomer ratios .

Q. What thermodynamic factors stabilize the 1,3-dioxane ring system with electron-withdrawing substituents like trifluoromethyl?

  • Answer : Computational studies (DFT/B3LYP) on analogous systems reveal that the chair conformation minimizes steric strain. The trifluoromethyl group enhances ring stability via hyperconjugative interactions with the oxygen lone pairs, as observed in X-ray structures showing shortened C–O bonds .

Q. How should researchers resolve contradictions in reported yields for this compound syntheses?

  • Answer : Yield discrepancies often stem from:

  • Purity of fluorinated precursors : Trace moisture in reagents can hydrolyze intermediates.
  • Reaction monitoring : In situ techniques (e.g., FTIR or 19F^{19}\text{F} NMR) help identify incomplete conversions .
  • Workup protocols : Column chromatography with fluorophilic stationary phases improves recovery of polar fluorinated products .

Q. What strategies mitigate challenges in characterizing trifluoromethyl-containing dioxanes via NMR?

  • Answer : The strong electronegativity of fluorine causes signal splitting and coupling complexities. Strategies include:

  • Decoupling experiments : Suppress 19F^{19}\text{F}-1H^{1}\text{H} coupling.
  • Low-temperature NMR : Reduces conformational exchange broadening, as shown for 2-phenyl-1,3-dioxane derivatives .

Q. How does the trifluoromethyl group influence the reactivity of 1,3-dioxane in ring-opening reactions?

  • Answer : The electron-withdrawing effect of CF3_3 increases electrophilicity at the acetal carbon, accelerating nucleophilic attacks (e.g., hydrolysis). Kinetic studies on similar compounds show pseudo-first-order rate constants 3–5× higher than non-fluorinated analogs under acidic conditions .

Methodological Insights from Evidence

  • Synthesis : Grignard reactions and acid-catalyzed cyclizations are foundational ( ).
  • Characterization : X-ray crystallography ( ) and advanced NMR ( ) are critical.
  • Thermodynamics : Computational modeling aligns with experimental data on ring stability ( ).

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